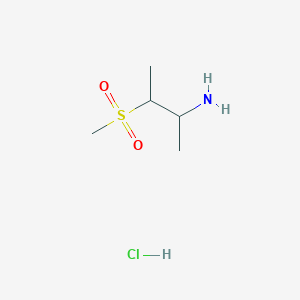

3-Methanesulfonylbutan-2-amine hydrochloride

Description

3-Methanesulfonylbutan-2-amine hydrochloride is a secondary amine derivative characterized by a methanesulfonyl (-SO₂CH₃) group at the 3-position of a butan-2-amine backbone. The hydrochloride salt form enhances its aqueous solubility and stability, making it suitable for pharmaceutical and biochemical research. The methanesulfonyl group introduces strong electron-withdrawing effects, influencing reactivity, metabolic stability, and interaction with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

3-methylsulfonylbutan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2S.ClH/c1-4(6)5(2)9(3,7)8;/h4-5H,6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEOGCCASRLWCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)S(=O)(=O)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

3-Methanesulfonylbutan-2-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and interactions.

Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Methanesulfonylbutan-2-amine hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Impact of Substituent Position and Type

- Methanesulfonyl vs. Methoxy/Methyl Groups : The methanesulfonyl group in 3-Methanesulfonylbutan-2-amine HCl confers greater polarity and hydrogen-bonding capacity compared to methoxy or methyl substituents. This likely enhances its affinity for polar enzyme active sites or ion channels .

- Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., 3-chlorophenyl in ) increase lipophilicity and CNS penetration, whereas aliphatic sulfonyl groups improve solubility and metabolic stability.

Salt Form and Solubility

Hydrochloride salts universally improve aqueous solubility across analogs. For example, 2-Methoxy-3-methylbutan-1-amine HCl exhibits significantly higher solubility than its free base form, a property critical for in vitro assays .

Key Research Findings

- Structural-Activity Relationship (SAR): The 3-position substituent is critical. Methanesulfonyl groups improve target selectivity compared to bulkier aryl groups, as seen in Methyl(3-phenylbutan-2-yl)amine HCl’s nonspecific stimulant effects .

- Thermodynamic Stability : Sulfonyl groups increase thermal stability, making 3-Methanesulfonylbutan-2-amine HCl suitable for high-temperature reactions or long-term storage .

Biological Activity

3-Methanesulfonylbutan-2-amine hydrochloride is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

3-Methanesulfonylbutan-2-amine hydrochloride is characterized by its unique chemical structure which includes a methanesulfonyl group attached to a butan-2-amine backbone. The molecular formula is with a molecular weight of approximately 196.69 g/mol. The presence of the methanesulfonyl group is significant as it influences the compound's solubility and reactivity.

The biological activity of 3-Methanesulfonylbutan-2-amine hydrochloride can be attributed to its interaction with various biological targets:

- Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.

- Receptor Binding : It has the potential to bind to receptors in the central nervous system, which could explain its effects on neurotransmission.

Pharmacokinetics

Understanding the pharmacokinetics of 3-Methanesulfonylbutan-2-amine hydrochloride is crucial for evaluating its therapeutic potential:

- Absorption : The compound is expected to be well absorbed due to its favorable solubility profile.

- Distribution : It likely distributes widely in tissues, influenced by its molecular weight and lipophilicity.

- Metabolism : The metabolic pathways are not fully elucidated but may involve phase I and phase II metabolic processes.

- Excretion : Primarily excreted via renal pathways.

Biological Activities

Research indicates that 3-Methanesulfonylbutan-2-amine hydrochloride exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Potential : There are indications that this compound may inhibit cancer cell proliferation through apoptosis induction. In vitro studies demonstrate its efficacy against various cancer cell lines.

- Neuroprotective Effects : Some studies suggest that it may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 3-Methanesulfonylbutan-2-amine hydrochloride against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong potential for development as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro experiments conducted on human breast cancer cell lines showed that treatment with 3-Methanesulfonylbutan-2-amine hydrochloride led to a dose-dependent decrease in cell viability. At concentrations of 100 µM, the compound induced apoptosis, as evidenced by increased levels of cleaved PARP and caspase-3 activity.

| Concentration (µM) | Cell Viability (%) | Apoptosis Markers |

|---|---|---|

| 0 | 100 | Low |

| 50 | 80 | Moderate |

| 100 | 40 | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.